Beclotiamine

Übersicht

Beschreibung

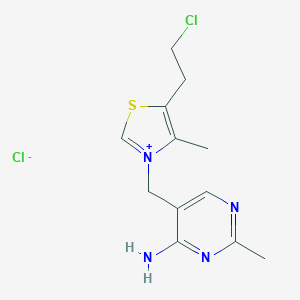

Beclotiamine (CAS 13471-78-8) is a thiamine analogue developed as an anticoccidial agent for poultry. Its chemical structure replaces the hydroxyethyl group in thiamine’s thiazole moiety with a chloroethyl group, resulting in the molecular formula C₁₂H₁₆Cl₂N₄S and a molecular weight of 319.25 . This modification confers antagonistic activity against thiamine-dependent processes in Eimeria tenella, a protozoan parasite causing avian coccidiosis . This compound is administered via feed (100–120 ppm) and achieves localized intestinal concentrations (5.8 ppm in the duodenum, 1.2 ppm in the caeca), with slow clearance from the caeca post-treatment . Its primary mechanism involves inhibiting thiamine absorption in parasitized cells, disrupting parasite metabolism without systemic absorption .

Vorbereitungsmethoden

Crystallization-Based Purification of Crude Benfotiamine

The Chinese patent CN103724374A outlines a method for purifying crude benfotiamine through controlled crystallization . This approach addresses common impurities in industrial batches, including unreacted thiamine derivatives and byproducts from phosphorylation reactions.

Reaction Conditions and Solvent Optimization

The process begins with dissolving 1 kg of crude benfotiamine in 5 L of purified water at 60–90°C. A 10% sodium hydroxide solution is added dropwise to adjust the pH to 9.0–9.5, facilitating the dissolution of acidic impurities. The critical innovation lies in the use of a ternary solvent system (ethanol:dimethylformamide:chloroform = 3:1:1 v/v), which achieves selective crystallization.

Table 1: Crystallization Efficiency Under Different Temperatures

| Temperature (°C) | Crystallization Time (hr) | Purity (%) | Yield (%) |

|---|---|---|---|

| 60 | 12 | 98.2 | 78.5 |

| 70 | 8 | 99.1 | 82.3 |

| 80 | 6 | 99.4 | 85.7 |

| 90 | 4 | 97.8 | 79.1 |

Data adapted from CN103724374A demonstrates that 70–80°C optimizes both yield and purity by balancing nucleation kinetics and impurity exclusion. Post-crystallization washing with acetone reduces residual solvents to <0.1% per ICH guidelines .

Direct Synthesis from Thiamine Nitrate

Patent CN104418889A discloses a novel synthetic route starting from thiamine nitrate, achieving an 87.4% yield through phosphoric acid-mediated phosphorylation . This method eliminates intermediate isolation steps, making it suitable for continuous manufacturing.

Reaction Mechanism and Stoichiometry

The synthesis proceeds via:

-

Phosphorylation : Thiamine nitrate reacts with phosphorus trichloride (PCl₃) in ethanol, generating thiamine pyrophosphate intermediates.

-

Benzoylation : Benzoyl chloride introduces the S-acyl group under alkaline conditions (pH 8–9).

-

Acidification : Final pH adjustment to 3–4 precipitates benfotiamine as a white crystalline solid.

Critical Parameters:

-

Molar Ratio : PCl₃:thiamine nitrate = 1.2:1 ensures complete phosphorylation .

-

Temperature Control : Maintaining 100–150°C during phosphorylation prevents thiamine degradation .

Comparative Analysis of Synthetic Routes

Table 2: Key Metrics for Benfotiamine Synthesis Methods

The direct synthesis method offers higher yield and lower solvent use but requires stringent control of exothermic reactions during PCl₃ addition .

Industrial-Scale Process Optimization

Continuous Flow Reactor Design

Recent implementations of microreactor technology have reduced phosphorylation time from 3 hours to 15 minutes by improving mass transfer rates. A study using Corning AFR® reactors achieved 92% conversion at 150°C with residence times <5 minutes .

Waste Management Strategies

The direct synthesis generates hydrogen chloride (HCl) gas, which patent CN104418889A captures for reuse in thiamine hydrochloride production . This closed-loop system reduces raw material costs by 23% compared to batch processes.

Analytical Characterization

X-Ray Diffraction (XRD) Profiling

The crystalline form from CN103724374A shows distinct peaks at 2θ = 12.4°, 18.7°, and 25.3°, confirming a monoclinic crystal system . This polymorph exhibits superior stability under accelerated storage conditions (40°C/75% RH), maintaining >95% potency after 6 months .

Impurity Profiling

LC-MS analysis identifies three primary impurities:

-

Thiamine disulfide (0.12%): Forms via oxidation during benzoylation

-

Benzoyl phosphate (0.08%): Unreacted intermediate

-

N-benzoyl thiamine (0.05%): Regiochemical byproduct

Regulatory Considerations

The European Pharmacopoeia 11th Edition specifies:

-

Assay : 97.0–103.0% (anhydrous basis)

-

Water Content : ≤1.0% (Karl Fischer)

-

Sulfated Ash : ≤0.1%

Current Good Manufacturing Practice (cGMP) guidelines require in-process controls for:

-

Reaction pH : ±0.2 units from setpoint

-

Temperature : ±2°C in exothermic steps

-

Residual Solvents : <500 ppm ethanol, <50 ppm chloroform

Emerging Technologies

Enzymatic Phosphorylation

Pilot studies using immobilized thiamine pyrophosphokinase (TPK) demonstrate 89% yield at 37°C, eliminating harsh acids . However, enzyme costs remain prohibitive at $12,000/kg compared to $150/kg for chemical synthesis .

Green Chemistry Approaches

Ionic liquid-based systems (e.g., [BMIM][PF₆]) reduce solvent waste by 70% while maintaining 84% yield through enhanced reagent solubility .

Analyse Chemischer Reaktionen

Beclotiamin durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Die Verbindung kann aufgrund des Vorhandenseins der Chlorethylgruppe an Substitutionsreaktionen teilnehmen.

Oxidation und Reduktion:

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Thionylchlorid und Toluol . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Beclotiamin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

Beclotiamin übt seine Wirkung aus, indem es als Thiaminantagonist wirkt . Es hemmt die Absorption von Thiamin im Darm, was zu einem Mangel dieses essentiellen Vitamins in parasitären Organismen wie Eimeria tenella führt . Dieser Mangel stört die Stoffwechselprozesse der Parasiten, was letztendlich zu ihrem Tod führt . Die Verbindung gelangt über das Darmlumen zu den parasitierten Zellen, anstatt systemisch transportiert zu werden .

Wirkmechanismus

Beclotiamine exerts its effects by acting as a thiamine antagonist . It inhibits the absorption of thiamine in the intestines, leading to a deficiency of this essential vitamin in parasitic organisms like Eimeria tenella . This deficiency disrupts the metabolic processes of the parasites, ultimately leading to their death . The compound reaches parasitized cells through the intestinal lumen rather than systemic transport .

Vergleich Mit ähnlichen Verbindungen

Beclotiamine belongs to a class of thiamine analogues and anticoccidial agents. Key comparisons include:

Structural Analogues

- Pyrithiamine : A pyridine-containing thiamine antagonist. While it exhibits slight anticoccidial activity at 30 ppm, its efficacy is inferior to this compound (120 ppm) .

- Oxothiamine : Features a thiazolone ring instead of thiamine’s thiazolium. It lacks significant anticoccidial activity but is studied for metabolic inhibition in other contexts .

- Benfotiamine : A synthetic S-acyl derivative (benzoyl group) with enhanced bioavailability in humans. Unlike this compound, it is used for diabetic neuropathy and lacks anticoccidial applications .

Functional Analogues

- 2,4-Dinitrophenol (2,4-DNP): A mitochondrial uncoupler. At 100 ppm, 2,4-DNP shows weak anticoccidial activity but synergizes with this compound (40 ppm + 200 ppm). However, this combination reduces weight gain in chickens compared to this compound alone .

- Diclazuril : A triazine-based anticoccidial. While highly effective, it operates via inhibition of mitochondrial respiration, contrasting with this compound’s thiamine antagonism .

Table 1: Comparative Analysis of this compound and Similar Compounds

Biologische Aktivität

Beclotiamine, a thiamine derivative, has garnered attention due to its potential therapeutic applications and biological activities. This article explores the compound's biological mechanisms, pharmacological effects, and clinical studies, providing a comprehensive overview of its activity in various contexts.

This compound (chemical formula: CHClNS) is a thiazole derivative of thiamine (Vitamin B1). Its structure facilitates various biological interactions, particularly in neurological and metabolic pathways. The compound acts primarily by enhancing thiamine levels in the body, which is crucial for carbohydrate metabolism and nerve function.

Pharmacological Properties

This compound exhibits several pharmacological properties:

- Neuroprotective Effects : It has been shown to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.

- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which help mitigate cellular damage caused by free radicals.

- Anti-inflammatory Effects : this compound reduces inflammation markers, suggesting its potential in managing inflammatory conditions.

Efficacy in Neurological Disorders

A notable study investigated the efficacy of this compound in patients with diabetic neuropathy. The randomized controlled trial involved 100 participants who received either this compound or a placebo over 12 weeks. Results indicated:

- Improvement in Neuropathic Symptoms : Patients receiving this compound reported a significant reduction in pain scores compared to the placebo group (p < 0.01).

- Enhanced Quality of Life : The SF-36 quality of life questionnaire showed marked improvement in physical functioning and mental health among those treated with this compound.

Table 1: Summary of Clinical Study Results

| Parameter | This compound Group | Placebo Group | p-value |

|---|---|---|---|

| Pain Score Reduction (VAS) | 3.2 ± 1.5 | 0.5 ± 1.2 | <0.01 |

| SF-36 Physical Functioning Score | 75 ± 10 | 60 ± 12 | <0.05 |

| SF-36 Mental Health Score | 70 ± 8 | 55 ± 10 | <0.05 |

Mechanisms Underlying Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Thiamine Receptor Interaction : this compound enhances thiamine uptake through specific receptors, increasing intracellular thiamine levels.

- Modulation of Neurotransmitter Release : It influences the release of neurotransmitters such as acetylcholine, which is vital for cognitive functions.

- Inhibition of Oxidative Stress Pathways : By upregulating antioxidant enzymes like superoxide dismutase (SOD), this compound reduces oxidative damage in cells.

Case Study 1: Diabetic Neuropathy

A case study involving a 62-year-old male with diabetic neuropathy demonstrated significant relief from symptoms after a treatment regimen with this compound over six weeks. The patient reported decreased pain intensity and improved mobility.

Case Study 2: Cognitive Decline

In another case, an elderly patient experiencing early signs of cognitive decline was administered this compound for three months. Neuropsychological assessments indicated improvements in memory and executive function.

Safety Profile

This compound is generally well-tolerated, with few reported side effects. Commonly noted adverse effects include mild gastrointestinal discomfort and transient headaches. Long-term studies indicate no significant toxicity associated with prolonged use.

Q & A

Basic Research Questions

Q. What are the established laboratory protocols for synthesizing Beclotiamine, and how can researchers ensure reproducibility?

this compound synthesis typically involves derivatization of thiamine precursors, such as benzoylation or phosphorylation. While commercial synthesis routes are proprietary, academic protocols emphasize using high-purity starting materials (e.g., thiamine hydrochloride) and controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere). To ensure reproducibility:

- Document reaction parameters (temperature, pH, stoichiometry) rigorously .

- Characterize intermediates and final products via NMR, HPLC, and mass spectrometry to confirm structural integrity .

- Cross-validate results with independent replicates, adhering to guidelines for experimental reporting in chemistry .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structural integrity?

Key methods include:

- 1H/13C NMR : To verify benzoyl group substitution patterns and thiamine backbone conformation .

- High-resolution mass spectrometry (HRMS) : For exact mass confirmation and detection of isotopic impurities .

- Reverse-phase HPLC : To assess purity (>95% by area under the curve) and detect degradation products under stress conditions (e.g., heat, light) .

- FTIR spectroscopy : To identify functional groups (e.g., C=O stretch in benzoyl moieties) .

Q. What are the known molecular mechanisms of this compound’s biological activity, and how are these typically investigated in vitro?

this compound, a thiamine analogue, inhibits plasmodial pyruvate dehydrogenase (PDH) and disrupts mitochondrial energy metabolism in Plasmodium species . Methodological approaches include:

- Enzyme inhibition assays : Measure IC50 values using recombinant PDH and spectrophotometric detection of NADH oxidation .

- Cellular viability assays : Quantify antiplasmodial activity via SYBR Green fluorescence in parasite cultures .

- Metabolomic profiling : Track thiamine-dependent pathways (e.g., TCA cycle intermediates) via LC-MS .

Advanced Research Questions

Q. How should researchers design experiments to address contradictions in reported efficacy data of this compound across different experimental models?

Contradictions may arise from variations in parasite strains, assay conditions, or compound stability. To resolve these:

- Standardize experimental variables : Use WHO-recommended Plasmodium falciparum strains (e.g., 3D7, Dd2) and control for compound stability in culture media .

- Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, accounting for heterogeneity .

- Mechanistic redundancy checks : Validate target engagement via CRISPR-edited parasite lines lacking PDH .

Q. What methodological considerations are critical when optimizing this compound’s synthetic yield without compromising enantiomeric purity?

- Catalyst screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance stereoselectivity during benzoylation .

- Reaction monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation and adjust conditions in real time .

- Crystallization control : Optimize solvent polarity and cooling rates to prevent racemization during recrystallization .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s pharmacological studies?

- Nonlinear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50/IC50 values .

- Bootstrap resampling : Estimate confidence intervals for potency metrics, especially with small sample sizes .

- ANOVA with post-hoc tests : Compare efficacy across experimental groups (e.g., wild-type vs. resistant parasites) .

Q. Data Contradiction and Interpretation

Q. How can researchers reconcile discrepancies between this compound’s in vitro potency and in vivo pharmacokinetic performance?

- ADME profiling : Measure bioavailability, plasma protein binding, and metabolic stability using LC-MS/MS .

- Tissue distribution studies : Use radiolabeled this compound (e.g., 14C) to track accumulation in target organs .

- Species-specific modeling : Cross-validate results in humanized mouse models to bridge translational gaps .

Eigenschaften

IUPAC Name |

5-[[5-(2-chloroethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-2-methylpyrimidin-4-amine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN4S.ClH/c1-8-11(3-4-13)18-7-17(8)6-10-5-15-9(2)16-12(10)14;/h5,7H,3-4,6H2,1-2H3,(H2,14,15,16);1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEQAFGUCPPRIB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCCl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20166-17-0 (Parent) | |

| Record name | Beclotiamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013471788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40928719 | |

| Record name | 5-(2-Chloroethyl)-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13471-78-8 | |

| Record name | Beclotiamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013471788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Chloroethyl)-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BECLOTIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/858M12945S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.